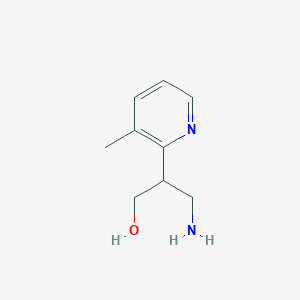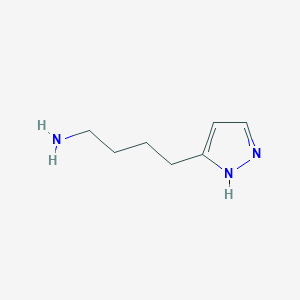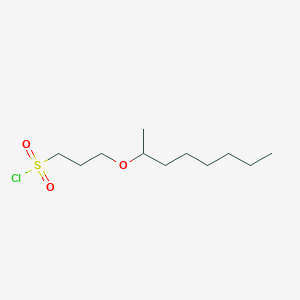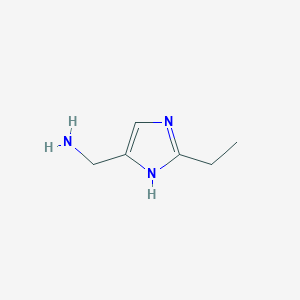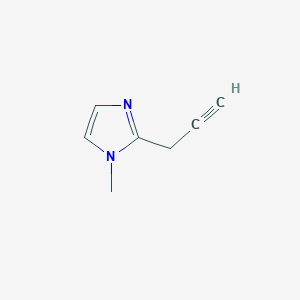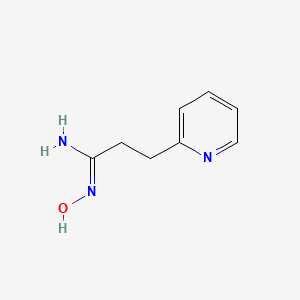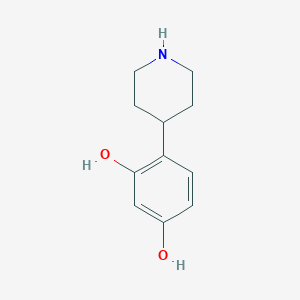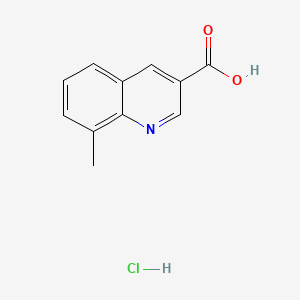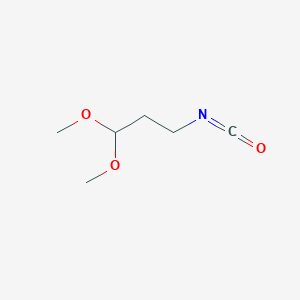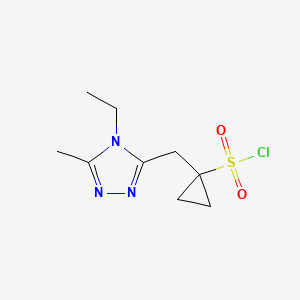![molecular formula C10H11NO3 B13622452 [1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
[1-(4-Nitro-phenyl)-cyclopropyl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Nitrophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C₁₀H₁₁NO₃ It features a cyclopropyl group attached to a methanol moiety, with a nitrophenyl substituent on the cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-nitrophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by nitration and reduction steps. One common method includes the reaction of 4-nitrobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for [1-(4-nitrophenyl)cyclopropyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [1-(4-nitrophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of [1-(4-aminophenyl)cyclopropyl]methanol.
Substitution: Formation of [1-(4-nitrophenyl)cyclopropyl]chloride.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the development of new materials and chemical products.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [1-(4-nitrophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity to targets. Pathways involved may include redox reactions and interactions with enzymes or receptors.
相似化合物的比较
[1-(4-Aminophenyl)cyclopropyl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-(4-nitrophenyl)cyclopropyl]methanol imparts unique electronic properties, making it distinct in its reactivity and potential applications.
- The cyclopropyl ring provides a unique three-dimensional structure that can influence the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of [1-(4-nitrophenyl)cyclopropyl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
[1-(4-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12H,5-7H2 |
InChI 键 |
CRZKQOPMSCZJFX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


